O-Allyl-L-tyrosine methyl ester hydrochloride
CAS No.: 138535-28-1
Cat. No.: VC0555301
Molecular Formula: C13H18ClNO3
Molecular Weight: 235,29*36,46 g/mole
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 138535-28-1 |
|---|---|
| Molecular Formula | C13H18ClNO3 |
| Molecular Weight | 235,29*36,46 g/mole |
| IUPAC Name | methyl (2S)-2-amino-3-(4-prop-2-enoxyphenyl)propanoate;hydrochloride |
| Standard InChI | InChI=1S/C13H17NO3.ClH/c1-3-8-17-11-6-4-10(5-7-11)9-12(14)13(15)16-2;/h3-7,12H,1,8-9,14H2,2H3;1H/t12-;/m0./s1 |
| Standard InChI Key | RNTKDRSTELCRPC-YDALLXLXSA-N |
| SMILES | COC(=O)C(CC1=CC=C(C=C1)OCC=C)N.Cl |
| Canonical SMILES | COC(=O)C(CC1=CC=C(C=C1)OCC=C)N.Cl |
Introduction
Chemical Properties and Identification
Basic Information
O-Allyl-L-tyrosine methyl ester hydrochloride is a modified amino acid derivative with the following key identifiers:
| Parameter | Information |
|---|---|
| CAS Number | 138535-28-1 |
| Molecular Formula | C13H18ClNO3 |
| Molecular Weight | 271.74 g/mol |
| PubChem CID | 22950708 (parent compound) |
| IUPAC Name | (2S)-2-amino-3-(4-prop-2-enoxyphenyl)propanoic acid methyl ester hydrochloride |
| Common Synonyms | L-Tyrosine, O-2-propenyl-, methyl ester, hydrochloride; (S)-3-(4-(allyloxy)phenyl)-2-aminopropanoic acid methyl ester hydrochloride |
The compound is characterized as a derivative of L-tyrosine, an essential amino acid critical for neurotransmitter and hormone synthesis in biological systems .
Physical Properties
Physical and spectroscopic properties of O-Allyl-L-tyrosine methyl ester hydrochloride include:
| Property | Value |
|---|---|
| Physical State | White to off-white crystalline powder |
| Specific Optical Rotation | [α]D= 11.0 - 12.5° (C=1 in MeOH) at 20°C |
| Solubility | Readily soluble in water, methanol; moderately soluble in ethanol |
| Melting Point | Not specifically reported in literature |
| Stability | Stable under normal laboratory conditions |
| HPLC Purity | ≥99.0% (typical commercial grade) |
The hydrochloride salt formation significantly enhances water solubility compared to the free base form, making it more suitable for various research applications requiring aqueous solutions .
Synthesis and Preparation Methods
General Synthetic Routes
The synthesis of O-Allyl-L-tyrosine methyl ester hydrochloride typically involves a multi-step process starting from L-tyrosine. The general synthetic route involves:
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Esterification of L-tyrosine to form L-tyrosine methyl ester hydrochloride
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Etherification of the phenolic hydroxyl group with an allyl group
The specific reactions can be summarized as follows:
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Esterification: L-tyrosine is converted to its methyl ester through reaction with methanol in the presence of a catalyst (typically thionyl chloride or hydrogen chloride), followed by cooling, concentration to remove methanol, and drying to obtain L-tyrosine methyl ester hydrochloride .
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O-Allylation: The phenolic hydroxyl group of L-tyrosine methyl ester hydrochloride undergoes etherification with allyl bromide or allyl alcohol under appropriate conditions to introduce the allyl group .
Laboratory Preparation Techniques
A detailed laboratory preparation method based on patent literature involves the following steps:
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Starting Material Preparation: L-tyrosine is used as the initial raw material and is converted to L-tyrosine methyl ester hydrochloride through esterification with methanol at reflux temperature in the presence of a catalyst .
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Protection Strategy: In some synthetic routes, the amino group is protected using trifluoroacetic anhydride to form N-trifluoroacetyl-L-tyrosine methyl ester before the O-allylation step .
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Etherification Reaction: The etherification can be performed using several methods:
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Deprotection: If protection strategies are used, the final step involves removal of protecting groups under appropriate conditions (acid hydrolysis for N-trifluoroacetyl groups) .
| Analytical Method | Parameters Evaluated |
|---|---|
| HPLC | Purity (≥99.0% area), impurity profile |
| NMR Spectroscopy | Structural confirmation, isomeric purity |
| Mass Spectrometry | Molecular weight confirmation |
| Elemental Analysis | C, H, N content verification |
| Optical Rotation | Stereochemical purity assessment |
| LC-MS | Identity confirmation and purity |
Commercial preparations typically specify a minimum purity of 95.0-99.0% by HPLC analysis, with specific optical rotation values ensuring stereochemical integrity .
Applications and Biological Significance
Pharmaceutical Development
O-Allyl-L-tyrosine methyl ester hydrochloride serves as an important precursor in pharmaceutical synthesis, particularly for compounds targeting neurological disorders. Its applications include:
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Precursor for Neurologically Active Compounds: The compound's structural similarity to neurotransmitters makes it valuable for synthesizing pharmaceuticals targeting neurological conditions.
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Building Block for Peptide-Based Drugs: As a modified amino acid, it can be incorporated into peptide sequences to alter their pharmacokinetic or pharmacodynamic properties .
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Prodrug Development: The methyl ester functionality serves as a potential prodrug moiety, enhancing lipophilicity and membrane permeability of related therapeutics .
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Structure-Activity Relationship Studies: Used in medicinal chemistry to explore how structural modifications affect biological activity of tyrosine-based compounds .
Biochemical Research
In biochemical research, O-Allyl-L-tyrosine methyl ester hydrochloride is utilized for:
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Enzyme Activity Studies: Helps researchers understand the role of amino acids in biological processes and enzyme mechanisms.
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Protein Interaction Investigations: Used to study how modified amino acids affect protein-protein interactions and protein folding .
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Metabolic Pathway Research: Employed in studies examining tyrosine metabolism and related biochemical pathways .
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Neurotransmitter Research: Given L-tyrosine's role in catecholamine synthesis, this derivative is valuable for studies on neurotransmitter production and function .
Cosmetic Formulations
The compound finds applications in cosmetic science due to its unique properties:
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Antioxidant Activity: Incorporated into skincare products for its antioxidant properties, which help protect skin cells from oxidative stress .
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Anti-Aging Formulations: Used in products designed to combat signs of aging by protecting against cellular damage.
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Skin Penetration Enhancement: The modified structure with increased lipophilicity potentially enhances skin penetration of active ingredients in formulations .
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Specialized Skincare: Found in products addressing hyperpigmentation or other skin conditions related to tyrosine metabolism .
Food Industry Applications
In the food industry, O-Allyl-L-tyrosine methyl ester hydrochloride serves multiple purposes:
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Flavor Enhancement: Acts as a flavor enhancer in food products, providing sensory benefits .
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Functional Food Development: Utilized in the creation of functional foods with targeted health benefits while maintaining nutritional value.
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Sensory Studies: Used in research examining taste mechanisms and sensory perception of foods .
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Food Preservation: Potential applications in food preservation due to its antioxidant properties.
Material Science Applications
Material science applications of this compound include:
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Polymer Development: Explored in the development of specialized polymers with enhanced properties .
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Coating Technologies: Used in developing coatings that offer improved flexibility and durability compared to traditional materials.
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Biomaterial Research: Potential applications in creating biocompatible materials for medical devices or tissue engineering .
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Surface Modification: Employed in strategies to modify surface properties of materials for specific applications.
Comparative Analysis with Related Compounds
Comparison with Other L-Tyrosine Derivatives
O-Allyl-L-tyrosine methyl ester hydrochloride can be compared with related compounds to understand structure-property relationships:
A recent study on L-tyrosine methyl ester hydrochloride crystal revealed that methylation reduces hydrogen bond formation ability and increases molecular mobility under high pressure, properties that may be similar in the O-allyl derivative .
Structure-Activity Relationships
The structure-activity relationships of O-Allyl-L-tyrosine methyl ester hydrochloride highlight how specific modifications affect its properties:
The combination of these modifications creates a compound with unique physicochemical properties suitable for diverse applications across multiple scientific fields .
Current Research and Future Perspectives
Recent Scientific Findings
Recent research involving O-Allyl-L-tyrosine methyl ester hydrochloride and related compounds has revealed several important findings:
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Crystal Structure Studies: Research on related compounds like L-tyrosine methyl ester hydrochloride has provided insights into structural behavior under various conditions, including high-pressure environments. The methylated organic salt L-tyrosine methyl ester hydrochloride crystal was synthesized by slow solvent evaporation and studied using Raman spectroscopy, revealing conformational phase transitions under pressure .
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Synthetic Methodology Improvements: Advanced synthetic routes for tyrosine derivatives have been developed, including more efficient methods for O-alkylation and N-protection/deprotection strategies that may be applicable to O-Allyl-L-tyrosine methyl ester hydrochloride production .
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Polymer Applications: Research has demonstrated that N-Acetyl-O-(ω-Alkenyl)-L-tyrosine ethyl ester, a compound related to O-Allyl-L-tyrosine methyl ester hydrochloride, can be efficiently copolymerized with ethylene, suggesting potential applications in functional polymer development .
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Amino Acid Modification Strategies: Studies on nitrogen-containing compound synthesis provide insights into more efficient modification strategies for amino acids like tyrosine, potentially improving the production of compounds like O-Allyl-L-tyrosine methyl ester hydrochloride .
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